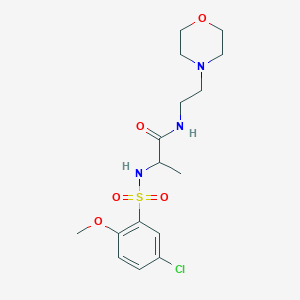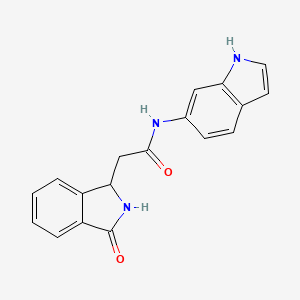
2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a chlorinated aromatic ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. The process may start with the chlorination of 2-methoxybenzenesulfonamide, followed by the reaction with 2-(morpholin-4-yl)ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]BENZENESULFONAMIDE: Shares structural similarities but differs in the position of functional groups.
5-{5-CHLORO-2-[(3S)-3-[(MORPHOLIN-4-YL)METHYL]-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBONYL]PHENYL}-1,2-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID: Another related compound with a different core structure and additional functional groups.
Uniqueness
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H24ClN3O5S |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C16H24ClN3O5S/c1-12(16(21)18-5-6-20-7-9-25-10-8-20)19-26(22,23)15-11-13(17)3-4-14(15)24-2/h3-4,11-12,19H,5-10H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
PVSNZNPPSYBHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCN1CCOCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11128710.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11128718.png)
![N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B11128727.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B11128744.png)
![[2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone](/img/structure/B11128747.png)
![Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B11128748.png)
![(4E)-5-(4-ethylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11128752.png)
![2-(dipropylamino)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11128756.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128763.png)
![2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11128766.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11128772.png)
![methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate](/img/structure/B11128774.png)
![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione](/img/structure/B11128785.png)
